

# Technical Guide: Methyl 3-Iodoanthranilate Synthesis and Applications

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## Compound of Interest

Compound Name: *Methyl 2-amino-3-iodobenzoate*

CAS No.: 180161-60-8

Cat. No.: B3022619

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## Abstract

Methyl 3-iodoanthranilate (**Methyl 2-amino-3-iodobenzoate**, CAS 180161-60-8) is a critical pharmacophore scaffold in medicinal chemistry, distinct from its more easily accessible isomer, methyl 5-iodoanthranilate. While the 5-iodo isomer is readily synthesized via direct electrophilic substitution, the 3-iodo isomer requires a directed synthetic strategy to overcome the strong para-directing effect of the amino group. This guide outlines the definitive "Isatin Route" for high-fidelity synthesis of the 3-iodo isomer and details its strategic value in the divergent synthesis of fused heterocycles such as acridones, quinazolines, and phenanthridinones.

## Part 1: Chemical Profile and Structural Significance

The strategic value of methyl 3-iodoanthranilate lies in its dense functionalization pattern. It presents three orthogonal reactive handles on a single benzene ring:

- C1-Ester: Electrophilic site for cyclization or amidation.
- C2-Amine: Nucleophilic site for condensation or Buchwald-Hartwig couplings.

- C3-Iodine: Sterically crowded electrophilic handle for cross-coupling (Suzuki, Sonogashira, Heck).

Property	Specification
Chemical Name	Methyl 2-amino-3-iodobenzoate
Common Name	Methyl 3-iodoanthranilate
CAS Number	180161-60-8 (Ester); 20776-55-0 (Acid precursor)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> INO <sub>2</sub>
Molecular Weight	277.06 g/mol
Appearance	Off-white to tan solid
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Isomer Distinction	3-Iodo: Iodine ortho to amine (crowded). 5-Iodo: Iodine para to amine (accessible).

## Part 2: The Regioselectivity Challenge

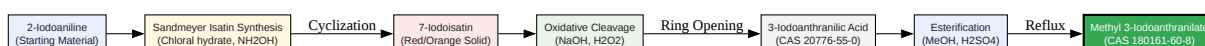
Why Direct Iodination Fails: Attempting to synthesize methyl 3-iodoanthranilate by treating methyl anthranilate with iodine monochloride (ICl) or N-iodosuccinimide (NIS) invariably yields the 5-iodo isomer as the major product.

- Mechanism: The amino group (-NH<sub>2</sub>) is a strong electron-donating group (EDG) that activates the ortho and para positions. However, the para position (C5) is sterically unencumbered, whereas the ortho position (C3) is sandwiched between the amine and the ester group.
- Result: Electrophilic aromatic substitution is kinetically controlled to favor C5. To access C3, one must use a "blocked" precursor or a rearrangement strategy.

## Part 3: Validated Synthetic Protocol (The Isatin Route)

The most robust, self-validating method for synthesizing methyl 3-iodoanthranilate is the Oxidative Ring-Opening of 7-Iodoisatin. This route guarantees regiochemical purity because the iodine position is fixed in the starting material (2-iodoaniline) before the anthranilic acid core is formed.

### Workflow Visualization



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Caption: Regioselective synthesis of Methyl 3-iodoanthranilate via the 7-iodoisatin intermediate.

## Detailed Methodology

### Step 1: Synthesis of 7-Iodoisatin (Precursor Preparation)

Note: If 7-iodoisatin is commercially available, skip to Step 2. If not, synthesize from 2-iodoaniline.

- Reagents: 2-Iodoaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HCl.
- Procedure:
  - Dissolve chloral hydrate and sodium sulfate in water. Add a solution of 2-iodoaniline in dilute HCl.
  - Add hydroxylamine hydrochloride and heat to boiling. The isonitrosoacetanilide intermediate precipitates.
  - Cyclization: Add the dried isonitroso intermediate portion-wise to concentrated sulfuric acid heated to 50°C. Heat to 80°C for 10 minutes.

- Pour onto crushed ice. The 7-iodoisatin precipitates as a distinct red-orange solid.

## Step 2: Oxidation to 3-Iodoanthranilic Acid (The Key Transformation)

This step cleaves the isatin ring to yield the anthranilic acid core while preserving the iodine position.

- Reagents: 7-Iodoisatin, 10% NaOH, 30% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>).
- Protocol:
  - Suspend 7-iodoisatin (1.0 eq) in 10% aqueous NaOH (5.0 eq). The solid will dissolve, turning the solution dark purple/brown (isatinate formation).
  - Cool to 0–5°C in an ice bath.
  - Add 30% H<sub>2</sub>O<sub>2</sub> (1.2 eq) dropwise. Caution: Exothermic reaction. Maintain temperature <20°C.
  - Stir at room temperature for 30–60 minutes. The color typically fades to pale yellow.
  - Acidify carefully with 2M HCl to pH 3–4.
  - Observation: 3-Iodoanthranilic acid precipitates as a tan/beige solid.
  - Filter, wash with cold water, and dry.<sup>[1]</sup>
  - Checkpoint: Melting point should be ~185–190°C (dec).

## Step 3: Esterification to Methyl 3-Iodoanthranilate

- Reagents: 3-Iodoanthranilic acid, Anhydrous Methanol, conc. H<sub>2</sub>SO<sub>4</sub> (catalytic) or Thionyl Chloride (SOCl<sub>2</sub>).
- Protocol (Thionyl Chloride Method - Preferred for Yield):
  - Dissolve 3-iodoanthranilic acid in anhydrous methanol (0.5 M concentration).

- Cool to 0°C. Add SOCl<sub>2</sub> (2.0 eq) dropwise.
- Heat to reflux for 4–6 hours. Monitor by TLC (Ester moves higher than acid).
- Concentrate in vacuo to remove methanol.
- Redissolve residue in EtOAc, wash with saturated NaHCO<sub>3</sub> (to remove unreacted acid) and brine.
- Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Purification: Recrystallize from Hexane/EtOAc or purify via silica column (typically 10-20% EtOAc in Hexanes).

## Part 4: Applications in Drug Discovery[2][3]

Methyl 3-iodoanthranilate acts as a "linchpin" scaffold. The 3-iodo position allows for the introduction of steric bulk or specific binding elements adjacent to the amine, a geometry often required to induce twist or lock conformations in kinase inhibitors.

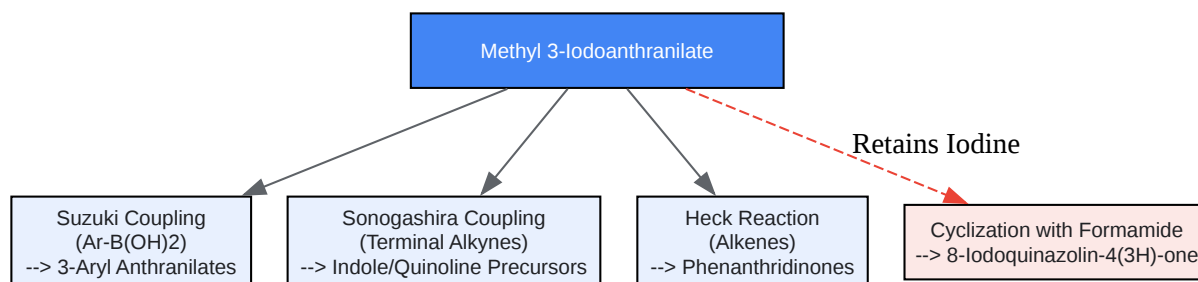
### Synthesis of Fused Heterocycles

The ortho-amino ester motif is the classic precursor for Quinazolin-4(3H)-ones, while the iodine allows for subsequent ring fusion.

- Acridones: Ullmann coupling of the free amine with an aryl halide, followed by cyclization of the ester.
- Phenanthridinones: Heck coupling of the 3-iodo group with an acrylate or styrene, followed by cyclization with the amine.

### Divergent Cross-Coupling

The iodine atom at C3 is highly reactive toward Palladium (0) catalysts, enabling library generation.



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Caption: Divergent synthetic utility of Methyl 3-iodoanthranilate in library generation.

## Part 5: Safety and Stability

- **Light Sensitivity:** Aryl iodides are prone to photolytic deiodination. Store the solid and solutions in amber vials or wrapped in foil.
- **Stability:** The methyl ester is stable at room temperature but can hydrolyze under strong basic conditions. The C-I bond is stable to standard acidic workups but labile to Pd(0) and strong UV light.
- **Handling:** 2-Iodoaniline and its derivatives are potential irritants. Use standard PPE.

## References

- **Regioselectivity of Iodination:** Organic Chemistry Portal. "Iodination of Aromatic Compounds." [Link] Citation Note: Establishes the preference for para-iodination (5-position) in activated anilines, necessitating the isatin route for the 3-position.
- **Isatin Oxidation Protocol:** Rio, G. F., et al. "Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method." Anais da Academia Brasileira de Ciências, 2015. [Link] Citation Note: Provides the specific NaOH/H<sub>2</sub>O<sub>2</sub> oxidation protocol to convert substituted isatins to anthranilic acids.
- **Sandmeyer Isatin Synthesis:** Organic Syntheses. "Isatin Synthesis via Isonitrosoacetanilide." Org.[2] Synth. Coll. Vol. 1, p.327. [Link] Citation Note: The foundational text for constructing the isatin core from aniline precursors.

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## Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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